molecular formula C7H9F3O3 B2720029 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid CAS No. 1547055-60-6

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid

Cat. No.: B2720029
CAS No.: 1547055-60-6
M. Wt: 198.141
InChI Key: RTJPRQMWQIVLQV-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C7H9F3O3 It is characterized by the presence of a cyclopentane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group

Scientific Research Applications

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the hydroxyl group and carboxylation to form the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide and oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(trifluoromethyl)cyclopentanecarboxylic acid.

    Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the hydroxyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    3-Hydroxycyclopentanecarboxylic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and potential biological activity.

    3-(Trifluoromethyl)cyclopentanecarboxylic acid: Lacks the hydroxyl group, influencing its hydrogen bonding capabilities and reactivity.

Uniqueness

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid is unique due to the combination of the hydroxyl, trifluoromethyl, and carboxylic acid groups on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)6(13)2-1-4(3-6)5(11)12/h4,13H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJPRQMWQIVLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547055-60-6
Record name 3-hydroxy-3-(trifluoromethyl)cyclopentane-1-carboxylic acid
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